molecular formula C24H25N3O4S B2370762 Benzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate CAS No. 946330-40-1

Benzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate

Cat. No.: B2370762
CAS No.: 946330-40-1
M. Wt: 451.54
InChI Key: NSORRWGZKHXPIN-UHFFFAOYSA-N
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Description

Benzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate: is a complex organic compound that features a piperidine ring, a pyridazine ring, and a benzyl ester group

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in the development of new pharmaceuticals due to its unique structure.

Medicine:

  • Investigated for its potential use in drug design and development, particularly in targeting specific biological pathways.

Industry:

  • Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . The AChE enzyme includes two active anionic binding sites: catalytic and peripheral .

Safety and Hazards

The safety and hazards of “Benzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate” can be found in various databases .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will continue to be a significant area of research in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced via a condensation reaction with appropriate reagents.

    Tosylation: The pyridazine ring is then tosylated using tosyl chloride in the presence of a base.

    Esterification: Finally, the benzyl ester group is introduced through an esterification reaction with benzyl alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, converting it to dihydropyridazine derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone share the pyridazine ring and exhibit similar biological activities.

    Piperidine Derivatives: Compounds such as 4-benzylpiperidine share the piperidine ring and are used in similar applications.

Uniqueness:

  • The combination of the piperidine, pyridazine, and benzyl ester groups in Benzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate provides a unique structure that can interact with multiple biological targets, making it a versatile compound in research and industry.

Properties

IUPAC Name

benzyl 1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-18-7-9-21(10-8-18)32(29,30)23-12-11-22(25-26-23)27-15-13-20(14-16-27)24(28)31-17-19-5-3-2-4-6-19/h2-12,20H,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSORRWGZKHXPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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